molecular formula C12H12BrNO2 B8392478 6-Bromo-2-(dimethoxymethyl)quinoline

6-Bromo-2-(dimethoxymethyl)quinoline

Cat. No.: B8392478
M. Wt: 282.13 g/mol
InChI Key: IONRUVOHCQCWJS-UHFFFAOYSA-N
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Description

6-Bromo-2-(dimethoxymethyl)quinoline is a high-purity chemical intermediate designed for research and development applications. As a functionalized quinoline, it serves as a key synthetic building block in medicinal chemistry. The bromo substituent at the 6-position and the dimethoxymethyl group at the 2-position offer distinct sites for further chemical modification, enabling researchers to efficiently construct complex molecules for biological evaluation . Quinoline scaffolds are privileged structures in drug discovery, known for their diverse pharmacological profiles . Recent research on analogous 6-bromo-quinoline compounds highlights their significant potential in developing novel therapeutic agents. For instance, 6-bromo-3-methylquinoline analogues are being explored as potent prostaglandin F2α (PGF2α) inhibitors, a promising target for developing treatments to prevent preterm labor . Furthermore, other 6-bromo-substituted nitrogen heterocycles, such as quinazolinones, have demonstrated potent and selective cytotoxic activity against cancer cell lines, including MCF-7 and SW480, in vitro . The presence of a bromine atom on the quinoline ring system can enhance electronic properties and intermolecular interactions, potentially improving binding affinity to biological targets . This makes this compound a valuable compound for researchers working in lead optimization and structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

IUPAC Name

6-bromo-2-(dimethoxymethyl)quinoline

InChI

InChI=1S/C12H12BrNO2/c1-15-12(16-2)11-5-3-8-7-9(13)4-6-10(8)14-11/h3-7,12H,1-2H3

InChI Key

IONRUVOHCQCWJS-UHFFFAOYSA-N

Canonical SMILES

COC(C1=NC2=C(C=C1)C=C(C=C2)Br)OC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 6-Bromo-4-propoxy-2-arylquinolines (16a–d) (): These compounds feature a bromine at position 6 and aryl groups at position 2. Unlike the dimethoxymethyl group, aryl substituents (e.g., 4-chlorophenyl) enhance π-π stacking interactions with kinase domains, as demonstrated in their dual EGFR/FAK inhibitory activity.
  • 6-Bromo-3-(4-((dimethylamino)methyl)phenyl)-2-(naphthalen-1-ylmethoxy)quinoline (32a) (): This derivative includes a naphthylmethoxy group at position 2 and a dimethylamino group at position 3. The dimethoxymethyl group in the target compound lacks the basic dimethylamino moiety, which is critical for protonation and cellular uptake in bedaquiline analogs. However, the methoxy groups may confer resistance to oxidative metabolism .

Halogen and Functional Group Variations

  • 6-Bromo-2-chloro-4,8-dimethylquinoline (): Substitution with chlorine at position 2 introduces a strong electron-withdrawing effect, increasing electrophilicity at the quinoline core. In contrast, the dimethoxymethyl group is electron-donating, which may stabilize the ring against nucleophilic attack but reduce reactivity in Suzuki-Miyaura couplings .
  • 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline (): The trifluoromethyl group at position 2 enhances lipophilicity and metabolic stability compared to dimethoxymethyl. However, the hydroxyl group at position 4 introduces hydrogen-bonding capability, a feature absent in the target compound .

Structural Analogues with Heterocyclic Modifications

  • 6-Bromo-2(1H)-quinolone (): This compound replaces the quinoline’s aromatic nitrogen with a ketone, converting the structure into a quinolone. The dimethoxymethyl group in the target compound preserves aromaticity, which is crucial for intercalation with DNA or protein targets, whereas the quinolone’s ketone disrupts conjugation, altering binding modes .
  • 5-Bromo-8-methoxy-2-methylquinoline (): Bromine at position 5 and methoxy at position 8 demonstrate how substituent placement affects electronic distribution. The dimethoxymethyl group at position 2 in the target compound may create a steric shield, protecting the quinoline core from enzymatic degradation .

Data Table: Key Properties of Compared Compounds

Compound Name Substituents Molecular Formula Key Properties/Applications Reference ID
6-Bromo-2-(dimethoxymethyl)quinoline Br (C6), -CH(OCH₃)₂ (C2) C₁₂H₁₃BrNO₂ Enhanced solubility, synthetic versatility Inferred
6-Bromo-4-propoxy-2-(4-chlorophenyl)quinoline Br (C6), -OPr (C4), 4-Cl-Ph (C2) C₁₈H₁₆BrClN₀ EGFR/FAK inhibition (IC₅₀: 0.2–1.8 µM)
6-Bromo-2-chloro-4,8-dimethylquinoline Br (C6), Cl (C2), Me (C4, C8) C₁₁H₉BrClN High electrophilicity, agrochemical uses
6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline Br (C6), -OH (C4), -CF₃ (C2) C₁₀H₅BrF₃NO Antifungal activity, metabolic stability
6-Bromo-2(1H)-quinolone Br (C6), ketone (C2) C₉H₆BrNO DNA gyrase inhibition, antibacterial

Preparation Methods

Reaction Steps:

  • Formation of the β-Keto Ester :
    Ethyl 3-(dimethoxymethyl)acetoacetate is prepared by condensing dimethoxymethyl acetyl chloride with ethyl acetoacetate in the presence of a base such as triethylamine.

  • Cyclization with 4-Bromoaniline :
    The β-keto ester reacts with 4-bromoaniline under reflux in a high-boiling solvent (e.g., diphenyl ether) at 220–250°C. This step forms the quinoline core, with the bromine atom fixed at position 6 and the dimethoxymethyl group at position 2.

Key Considerations :

  • The cyclization temperature must exceed 200°C to ensure ring closure, but excessive heat may degrade the dimethoxymethyl group.

  • Yield optimization (reported 45–60%) requires strict anhydrous conditions to prevent hydrolysis of the ester intermediate.

Halogenation of 2-(Dimethoxymethyl)Quinoline

Post-functionalization of a preformed quinoline scaffold offers precise control over substituent placement.

Reaction Steps:

  • Synthesis of 2-(Dimethoxymethyl)Quinoline :

    • A Vilsmeier-Haack reaction introduces the dimethoxymethyl group to 2-methylquinoline. Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generate the electrophilic species, which reacts with the methyl group to form the dimethoxymethyl substituent.

  • Regioselective Bromination :

    • Bromination at position 6 is achieved using bromine (Br₂) in acetic acid at 80°C. The dimethoxymethyl group at position 2 directs electrophilic substitution to the para position (C6) via resonance stabilization.

Key Considerations :

  • Over-bromination is mitigated by controlling stoichiometry (1.1 equivalents of Br₂).

  • Purification via column chromatography (silica gel, hexane/ethyl acetate) isolates the monobrominated product in 65–70% yield.

Nucleophilic Substitution on 6-Bromo-2-Chloroquinoline

This route exploits the reactivity of chloroquinoline derivatives for functional group exchange.

Reaction Steps:

  • Synthesis of 6-Bromo-2-Chloroquinoline :

    • 6-Bromoquinoline is treated with phosphorus oxychloride (POCl₃) at 80°C to introduce chlorine at position 2.

  • Dimethoxymethyl Group Introduction :

    • The chlorine atom is displaced by a dimethoxymethyl anion (generated from dimethoxymethane and sodium hydride) in tetrahydrofuran (THF) at −20°C. The reaction proceeds via an SNAr mechanism, requiring electron-withdrawing groups to activate the substrate.

Key Considerations :

  • Low temperatures (−20°C) prevent side reactions such as ring oxidation.

  • The product is isolated in 55–60% yield after recrystallization from methanol.

Friedel-Crafts Alkylation of 6-Bromoquinoline

The dimethoxymethyl group is introduced via electrophilic aromatic substitution.

Reaction Steps:

  • Generation of the Dimethoxymethyl Electrophile :

    • Dimethoxymethyl chloride is prepared by reacting dimethoxymethane with thionyl chloride (SOCl₂).

  • Friedel-Crafts Reaction :

    • 6-Bromoquinoline reacts with dimethoxymethyl chloride in the presence of aluminum chloride (AlCl₃) as a Lewis catalyst. The electrophile attacks position 2, favored by the directing effect of the nitrogen atom.

Key Considerations :

  • Excess AlCl₃ (2.5 equivalents) ensures complete activation of the electrophile.

  • Reaction at 0°C minimizes polyalkylation, yielding 50–55% of the desired product.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Range
Cyclization (Conrad-Limpach)High regioselectivity for bromine placementRequires high-temperature conditions45–60%
HalogenationUtilizes commercially available substratesRisk of over-bromination65–70%
Nucleophilic SubstitutionMild reaction conditionsLimited to activated chloroquinoline precursors55–60%
Friedel-Crafts AlkylationDirect functionalizationLow yield due to competing side reactions50–55%

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 6-bromo-2-(dimethoxymethyl)quinoline and its derivatives?

  • Methodological Answer : A standard approach involves coupling reactions with brominated quinoline precursors. For example, 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxamides can be synthesized by reacting 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid with amino esters using HBTU as a coupling agent in DMF, followed by triethylamine addition . Modifications to the dimethoxymethyl group may require protecting-group strategies or nucleophilic substitution under controlled conditions.

Q. How can researchers confirm the purity and structural integrity of this compound after synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Assign peaks based on quinoline core signals (e.g., aromatic protons at δ 7.5–8.5 ppm, dimethoxymethyl groups at δ 3.2–3.5 ppm) .
  • ESI-MS : Confirm molecular ion peaks (e.g., [M – OCH₃]+ fragments for brominated derivatives) .
  • TLC/HPLC : Monitor reaction progress and purity using solvent systems like ethyl acetate/hexane (Rf ~0.65) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood due to potential respiratory irritancy .
  • Store separately from oxidizing agents and dispose of waste via certified hazardous waste services .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

  • Methodological Answer : Employ density functional theory (DFT) at the PBE/3-21G level to analyze frontier molecular orbitals (HOMO-LUMO gaps), charge distribution (Mulliken charges), and π-π stacking interactions. Such studies reveal reactivity trends, such as electrophilic substitution sites on the quinoline ring .

Q. What strategies optimize the synthesis of this compound derivatives for organometallic applications?

  • Methodological Answer : Introduce ferrocenyl groups via Suzuki-Miyaura cross-coupling. For example, palladium-catalyzed coupling of 6-bromoquinoline with ferrocenyl boronic acids yields 6-bromo-2-ferrocenylquinoline. Optimize reaction conditions (e.g., 80°C, THF/H₂O solvent) to achieve >80% yield .

Q. How can contradictory NMR and X-ray crystallography data be resolved for halogenated quinoline derivatives?

  • Methodological Answer :

  • NMR : Re-examine solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts.
  • X-ray : Compare experimental bond lengths/angles (e.g., C-Br ~1.89 Å) with theoretical values from DFT .
  • Case Study : For 8-bromo-2-methylquinoline, π-π stacking (3.76 Å centroid distance) observed in crystallography may explain discrepancies in NMR coupling constants .

Q. What are the challenges in scaling up the synthesis of this compound for pharmacological studies?

  • Methodological Answer :

  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large batches.
  • Yield Optimization : Use flow chemistry to enhance mixing and heat transfer in exothermic steps (e.g., bromination) .

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